

# The Discovery and Synthesis of 2,2'-Dithiodibenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,2'-Dithiodibenzoic acid

Cat. No.: B123356

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## Abstract

**2,2'-Dithiodibenzoic acid**, a disulfide-containing aromatic carboxylic acid, has been a compound of interest for over a century. First synthesized in the early 20th century, its journey from an early chemical curiosity to a versatile building block in modern chemistry is a testament to the enduring utility of fundamental organic synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of **2,2'-Dithiodibenzoic acid**, presenting detailed experimental protocols and summarizing critical data for the scientific community.

## Introduction: A Historical Perspective

The precise origins of **2,2'-Dithiodibenzoic acid** are somewhat obscured, with literature consistently pointing to its first synthesis in the early 20th century during broader investigations into sulfur-bridged dimeric salicylic acid derivatives.<sup>[1]</sup> While the individual credited with its initial isolation remains undocumented, the foundational methods for its preparation were established and refined in the early decades of the 1900s. The two primary historical routes to this compound are the diazotization of anthranilic acid followed by reaction with a disulfide source, and the oxidative coupling of 2-mercaptobenzoic acid (thiosalicylic acid).

These early synthetic efforts laid the groundwork for the compound's later use in a variety of applications, including as a reagent in analytical chemistry, a building block for polymers, and

an intermediate in the synthesis of pharmaceuticals.[1][2]

## Physicochemical Properties

**2,2'-Dithiodibenzoic acid** is a white to off-white or yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>4</sub> S <sub>2</sub>	[2]
Molecular Weight	306.36 g/mol	[2]
Melting Point	287-290 °C	[2]
Appearance	White to off-white/yellow crystalline powder	[1]
Solubility	Insoluble in water; slightly soluble in DMSO and methanol	[2]
CAS Number	119-80-2	[2]

## Historical Synthesis Methodologies

Two principal methods have been historically employed for the synthesis of **2,2'-Dithiodibenzoic acid**. The following sections provide detailed protocols for these foundational experiments.

### Synthesis via Diazotization of Anthranilic Acid

One of the earliest and most well-documented methods for the preparation of **2,2'-Dithiodibenzoic acid** involves the diazotization of anthranilic acid, followed by reaction with sodium disulfide. This procedure was notably published in Organic Syntheses in 1932, providing a robust and reproducible method for laboratory-scale synthesis.[3]

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p. 580 (1943); Vol. 12, p. 76 (1932).[3]

## Materials:

- Anthranilic acid: 137 g (1 mole)
- Concentrated hydrochloric acid: 200 cc
- Sodium nitrite: 69 g (1 mole)
- Sodium sulfide ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ ): 260 g (1.1 moles)
- Sulfur powder: 34 g
- Sodium hydroxide: 40 g
- Water
- Ice

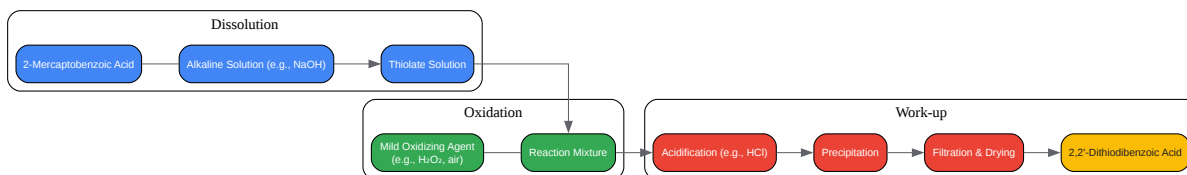
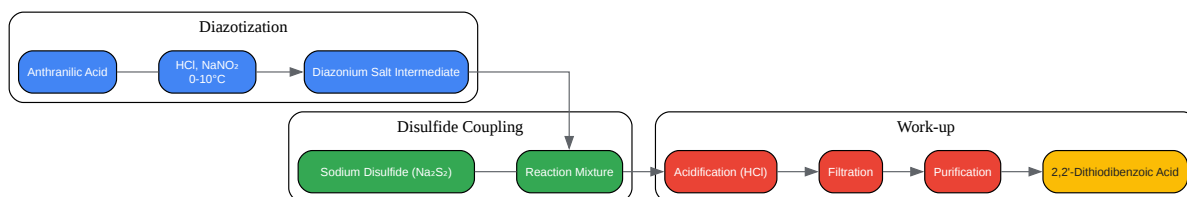
## Procedure:

- **Preparation of Sodium Disulfide Solution:** In a 4-L beaker, heat 290 cc of water to boiling. Dissolve 260 g of crystallized sodium sulfide and 34 g of powdered sulfur in the boiling water with stirring. Add a solution of 40 g of sodium hydroxide in 100 cc of water. Cool the mixture first in cold water, then in a freezing mixture of ice and salt.
- **Diazotization of Anthranilic Acid:** In a 2-L beaker equipped with a stirrer and a thermometer, place 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid. Stir the mixture and cool it to approximately  $6^\circ\text{C}$  in a freezing mixture. Prepare a solution of 69 g of sodium nitrite in 280 cc of water and add it slowly to the anthranilic acid suspension over a period of about twenty minutes, maintaining the temperature below  $5^\circ\text{C}$  by adding ice directly to the mixture.
- **Formation of 2,2'-Dithiodibenzoic Acid:** Slowly add the cold diazonium salt solution to the vigorously stirred, cold sodium disulfide solution. The addition should be regulated so that the temperature of the disulfide solution does not rise above  $10^\circ\text{C}$ . Continue stirring for one hour after the addition is complete, then allow the mixture to warm to room temperature. Nitrogen evolution will occur. After two hours, the evolution of nitrogen should cease.

- Isolation and Purification: Acidify the reaction mixture with approximately 180 cc of concentrated hydrochloric acid until it is acidic to Congo red paper. Filter the precipitated **2,2'-Dithiodibenzoic acid** and wash it with water. To remove excess sulfur, dissolve the precipitate by boiling with a solution of 60 g of anhydrous sodium carbonate in 2 L of water and filter the mixture while hot. Reprecipitate the **2,2'-Dithiodibenzoic acid** from the filtrate with concentrated hydrochloric acid. Filter the solid and suck the cake as dry as possible.

#### Quantitative Data:

While the Organic Syntheses procedure focuses on the subsequent reduction to thiosalicylic acid, with an overall yield of 71-84%, the stoichiometry of the reaction to form **2,2'-Dithiodibenzoic acid** is 2:1 from anthranilic acid.[3] Modern industrial processes based on this chemistry report yields of 85-92%.



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